molecular formula C12H15ClF3N B1652439 1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439900-16-9

1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

Cat. No.: B1652439
CAS No.: 1439900-16-9
M. Wt: 265.70
InChI Key: HSJHTTZKDRVXFA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a chemical compound characterized by a cyclobutane ring attached to a benzyl group, which in turn is substituted with a trifluoromethyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)benzyl chloride and cyclobutanamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    • Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

  • Major Products Formed:

    • Oxidation: Carboxylic acids or ketones.

    • Reduction: Alcohols or amines.

    • Substitution: Various substituted benzyl compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

  • Industry: It is used in the manufacture of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]cyclobutanamine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

  • 1-[4-(Trifluoromethyl)benzyl]cyclohexanamine hydrochloride: Similar structure but with a cyclohexane ring instead of cyclobutane.

  • Uniqueness: The presence of the cyclobutane ring in 1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride provides unique steric and electronic properties compared to its cyclohexane counterpart. This can influence its reactivity and biological activity.

  • This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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    Properties

    IUPAC Name

    1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-2-9(3-5-10)8-11(16)6-1-7-11;/h2-5H,1,6-8,16H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HSJHTTZKDRVXFA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15ClF3N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    265.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1439900-16-9
    Record name Cyclobutanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1439900-16-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

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